c-Met/HDAC-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Met/HDAC-IN-2 is a highly potent dual inhibitor of c-Met and histone deacetylase (HDAC). It exhibits significant antiproliferative activities against various cancer cell lines, making it a promising candidate for cancer research and therapy . The compound has shown the ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential in overcoming cancer resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-Met/HDAC-IN-2 involves merging pharmacophores of c-Met and HDAC inhibitors. One of the synthetic routes includes the use of 2-aminopyrimidine scaffold . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard pharmaceutical manufacturing techniques, ensuring the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
c-Met/HDAC-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
c-Met/HDAC-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Met and HDAC enzymes.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those resistant to conventional therapies.
Industry: Utilized in the development of new anticancer drugs and research on overcoming drug resistance .
Wirkmechanismus
The mechanism of action of c-Met/HDAC-IN-2 involves the inhibition of c-Met and HDAC enzymes. c-Met is a receptor tyrosine kinase involved in cell growth, motility, and differentiation, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression . By inhibiting these enzymes, this compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crizotinib: A dual inhibitor of c-Met and ALK kinase, used in the treatment of non-small cell lung cancer.
Vorinostat (SAHA): An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Cabozantinib (XL184): A c-Met inhibitor used in the treatment of medullary thyroid cancer.
Uniqueness
c-Met/HDAC-IN-2 is unique due to its dual inhibition of both c-Met and HDAC enzymes, providing a synergistic effect that enhances its antiproliferative activities against cancer cells. This dual inhibition approach helps in overcoming resistance mechanisms that are often encountered with single-target inhibitors .
Eigenschaften
Molekularformel |
C34H33N5O7 |
---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
N-[4-[7-[7-(hydroxyamino)-7-oxoheptoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C34H33N5O7/c1-44-30-21-26-27(22-31(30)45-20-8-3-2-7-11-32(41)38-43)35-18-16-29(26)46-25-14-12-23(13-15-25)36-34(42)33-28(40)17-19-39(37-33)24-9-5-4-6-10-24/h4-6,9-10,12-19,21-22,43H,2-3,7-8,11,20H2,1H3,(H,36,42)(H,38,41) |
InChI-Schlüssel |
GHRAGOBMSUDFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCCCCC(=O)NO)OC3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.